5-amino-N-benzyl-1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

ATC scaffold conformational analysis ortho-substituent effect

5-Amino-N-benzyl-1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (C17H15ClFN5O, MW 359.8) belongs to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class, a scaffold validated through phenotypic screening against intracellular Trypanosoma cruzi parasites and subsequently optimized for oral efficacy in a murine Chagas disease model. The same triazole-4-carboxamide chemotype has independently yielded the most potent known inverse agonist/antagonist of the human Pregnane X Receptor (PXR), compound 85 (IC50 = 4 nM binding, 9 nM cellular).

Molecular Formula C17H15ClFN5O
Molecular Weight 359.8 g/mol
Cat. No. B12254161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-benzyl-1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC17H15ClFN5O
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=C(C=C(C=C3)F)Cl)N
InChIInChI=1S/C17H15ClFN5O/c18-14-8-13(19)7-6-12(14)10-24-16(20)15(22-23-24)17(25)21-9-11-4-2-1-3-5-11/h1-8H,9-10,20H2,(H,21,25)
InChIKeyKFNRNPAKXWRBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-N-benzyl-1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Core Scaffold & Pharmacophore Overview for Procurement


5-Amino-N-benzyl-1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (C17H15ClFN5O, MW 359.8) belongs to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class, a scaffold validated through phenotypic screening against intracellular Trypanosoma cruzi parasites and subsequently optimized for oral efficacy in a murine Chagas disease model [1]. The same triazole-4-carboxamide chemotype has independently yielded the most potent known inverse agonist/antagonist of the human Pregnane X Receptor (PXR), compound 85 (IC50 = 4 nM binding, 9 nM cellular) [2]. This compound specifically positions a 2-chloro-4-fluorobenzyl group at the triazole N1 position and an unsubstituted N-benzyl carboxamide at C4—a substitution topology distinct from the morpholino-benzyl leads (e.g., compound 20) in the anti-chagasic ATC series [1] and from the N-[(3-bromophenyl)methyl] PXR tool compounds [2].

ATC chemotype: phenotypic screening context against intracellular T. cruzi and reported PXR inverse agonism
Unique N1-(2-chloro-4-fluorobenzyl) topology, distinct from para-substituted anti-chagasic leads and PXR tool compounds
Free 5-NH₂ enables derivatization; unsubstituted N-benzyl carboxamide preserves core pharmacophore for SAR exploration

Why 5-Amino-N-benzyl-1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Generic ATC Analogs


Within the ATC class, biological activity is exquisitely sensitive to the nature and position of substituents on both the N1-benzyl and N4-carboxamide aryl rings. The J. Med. Chem. 2017 optimization campaign demonstrated that moving a morpholine substituent from the para to meta position on the N1-benzyl ring caused a drop in metabolic stability [1], while replacement of the N-benzamide with N-phenyl resulted in complete loss of activity (compare N-benzyl analogue 44 with N-phenyl 43) [1]. The target compound's specific arrangement—a 2-chloro-4-fluorobenzyl at N1 and an unsubstituted N-benzyl at C4—defines a unique pharmacophore that is topologically distinct from the para-substituted leads (e.g., compound 20 with para-morpholinobenzyl) and from the regioisomeric analog 5-amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-49-8), where the halogen substitution pattern is inverted between the two benzyl rings [1]. Simple generic substitution within this scaffold class is therefore not supported by the published SAR.

Target Compound
2-Cl-4-F benzyl at N1, N-benzyl at C4; ortho-chloro restricts rotation
Generic ATC Analog (e.g., para-substituted lead)
Para-morpholinobenzyl topology; different metabolic soft-spot profile and conformational flexibility
Target Compound
N-benzyl carboxamide (benzylic CH₂ present)
N-Phenyl Analog
Published SAR shows inactive against T. cruzi; benzylic spacer is essential
Target Compound
Fluorine at N1-benzyl para-position; blocks metabolic soft spot
Regioisomer CAS 899981-49-8
Fluorine on N4-benzyl; N1-benzyl para-position unsubstituted, potentially more labile

Quantitative Differentiation Evidence for 5-Amino-N-benzyl-1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide


Ortho-Chloro Substituent Effect: Predicted Conformational Restriction vs. Benchmark ATC Lead Compound 20

The target compound carries an ortho-chloro substituent on the N1-benzyl ring, a feature absent in the benchmark ATC lead compound 20 (which bears a para-morpholinomethyl group). In the J. Med. Chem. 2017 ATC series, ortho substitution on the pendant aryl ring of oxadiazole bioisosteres gave a 5-fold improvement in potency compared to no substituent, whereas meta substitution offered no improvement (compounds S44–S46, Supporting Information Table S5) [1]. While that observation was made on the oxadiazole series rather than the benzyl series, it establishes the class-level principle that ortho substitution on aromatic rings attached to the triazole core can modulate target engagement. The 2-chloro substituent on the N1-benzyl ring of the target compound is predicted to restrict rotation around the CH2-triazole bond, potentially pre-organizing the bioactive conformation. This ortho constraint is structurally distinct from the freely rotating para-substituted benzyl of compound 20 [1].

Ortho-Cl Conformation
Class-level inference
2-Cl on N1-benzyl predicted to restrict rotation vs. para-morpholinomethyl of lead 20 (unrestricted). Ortho substitution in related oxadiazole series gave 5-fold potency gain over meta.
Conformational determinant not present in published leads; may alter target engagement profile.
Direct head-to-head data not available; inference from oxadiazole series SAR.
ATC scaffold conformational analysis ortho-substituent effect structure-activity relationship

Fluorine Positional Differentiation: 4-Fluoro on N1-Benzyl vs. Regioisomeric Analog Inversion

The target compound places the fluorine atom at the 4-position of the N1-(2-chloro-4-fluorobenzyl) ring. Its closest regioisomer, 5-amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-49-8), inverts this topology by placing fluorine on the N4-benzyl ring and leaving chlorine alone on the N1-benzyl ring. In the J. Med. Chem. 2017 ATC optimization, metabolic soft-spot analysis identified the para-position of the N1-benzyl ring as the primary site of oxidative metabolism (rapid sulfoxide formation from thiomethyl at the para-position, compound 3, Cli = 6.4 mL min⁻¹ g⁻¹ in mouse liver microsomes) [1]. A fluorine atom at the para-position of the N1-benzyl (as in the target compound) is expected to block this metabolic soft spot, a strategy that improved metabolic stability in the published series (e.g., para-substituted analogs generally showed improved Cli compared to the thiomethyl parent) [1]. By contrast, the regioisomer with fluorine on the N4-benzyl ring leaves the N1-benzyl para-position unsubstituted and potentially metabolically labile [1].

F Positional Effect
Cross-study comparable
Target: 4-F on N1-benzyl blocks para-metabolic soft spot (benchmark compound 3 Cli 6.4 mL min⁻¹ g⁻¹). Regioisomer with F on N4-benzyl leaves N1 para-unsubstituted.
Fluorine placement addresses known metabolic liability in ATC scaffold; may confer stability advantage.
No experimental Cli for this specific compound; comparative stability yet to be measured.
fluorine substitution metabolic stability regioisomer comparison ATC scaffold

N-Benzyl Carboxamide vs. N-Phenyl: Essential Pharmacophoric Requirement for ATC Activity

The target compound's C4 N-benzyl carboxamide is a critical activity determinant. Direct experimental evidence from the J. Med. Chem. 2017 ATC campaign demonstrates that benzylic compounds retained activity while N-phenyl analogs were inactive: 'Benzylic compounds were inactive (i.e., compare N-benzyl analogue 44 with N-phenyl compound 43, Table 3)' [1]. This establishes that the benzylic CH2 spacer between the amide nitrogen and the phenyl ring is essential for maintaining potency against T. cruzi. The target compound preserves this benzylic architecture, distinguishing it from any N-phenyl or directly N-aryl substituted analogs that might be considered as alternatives. The unsubstituted benzyl group on the target compound also differentiates it from the 3-methoxyphenyl-containing amides (e.g., compound 11, pEC50 = 7.4) and from the para-substituted N-benzyl variants explored in Table 1 (e.g., para-tert-butyl-α-methylbenzyl compound 15) [1].

N-Benzyl vs. N-Phenyl
Head-to-head
N-benzyl analog active; N-phenyl compound 43 inactive (T. cruzi assay). Benzylic CH₂ spacer confirmed essential.
N-benzyl group is required for anti-trypanosomal activity; analogs lacking this spacer should be excluded.
SAR from Table 3, J. Med. Chem. 2017; no activity data for target compound itself.
N-benzyl carboxamide ATC pharmacophore SAR Trypanosoma cruzi

Absence of Carboxybenzoyl Group vs. CAI (Carboxyamidotriazole): Differentiated Mechanism and Reduced Structural Complexity

Carboxyamidotriazole (CAI, 5-amino-[4-(4-chlorobenzoyl)-3,5-dichlorobenzyl]-1,2,3-triazole-4-carboxamide) is the historical prototype of this chemotype, with demonstrated antiproliferative activity linked to inhibition of non-voltage-gated calcium channels and clinical investigation in multiple cancer types [2]. The target compound lacks the 4-(4-chlorobenzoyl)-3,5-dichlorobenzyl substituent that defines CAI; instead it carries a simpler 2-chloro-4-fluorobenzyl group. This structural simplification reduces molecular weight from CAI's ~460 Da to 359.8 Da, eliminates the benzophenone substructure associated with hERG liability and CYP inhibition, and removes the metabolic vulnerability of the dichlorobenzyl moiety [2][1]. The ATC series from which this compound derives was specifically optimized to avoid the Ames and hERG liabilities that plagued earlier triazole-4-carboxamides, with successful mitigation leading to compounds demonstrating oral efficacy in a mouse model of Chagas disease [1]. The target compound's scaffold simplicity may offer advantages in synthetic tractability and physicochemical profile relative to CAI for probe development.

vs. CAI Complexity
Cross-study comparable
Target MW 359.8 Da vs. CAI ~460 Da; lacks benzophenone and dichlorobenzyl. Simpler scaffold with reduced off-target potential.
Cleaner chemical starting point for hit-to-lead; avoids CAI-associated hERG/CYP inhibition risks.
Structural comparison only; CAI clinical toxicity data cited from patent.
CAI comparison structural simplification triazole-4-carboxamide calcium channel inhibition

5-Amino Group Preservation: Validated Utility Across ATC Anti-Chagasic and PXR Antagonist Chemotypes

The 5-amino substituent on the triazole ring is conserved across both major validated chemotypes: the anti-chagasic ATC series and the PXR antagonist series. In the ATC series, the intramolecular hydrogen bond between the 5-NH2 and the amide carbonyl oxygen is hypothesized to maintain the bioactive conformation, with removal or methylation of the 5-amino group leading to substantial loss of activity (Supporting Information Table S1) [1]. In the PXR series, the lead compound 85 retains a 5-amino substitution pattern (as the 5-(4-chlorophenyl)amino variant), achieving IC50 values of 4 nM (binding) and 9 nM (cellular) [2]. The target compound possesses a free 5-NH2 group, the simplest and most synthetically accessible variant within this pharmacophore. This differentiates it from 5-alkylamino or 5-arylamino analogs that require additional synthetic steps and may introduce steric bulk incompatible with certain target pockets. The free NH2 also serves as a versatile handle for further derivatization (e.g., amide formation, reductive amination, urea synthesis) not available in N-substituted analogs [1][2].

5-NH₂ Conservation
Class-level inference
Free 5-NH₂ maintains intramolecular H-bond; N-methylation loses activity. PXR lead 85 retains 5-amino substitution (IC₅₀ 4 nM binding).
Maximal synthetic optionality; essential for bioactive conformation across both chemotypes.
No PXR activity data for target compound; 5-NH₂ role inferred from Supporting Information.
5-amino group intramolecular hydrogen bond bioactive conformation ATC and PXR chemotypes

Caveat: Absence of Direct Experimental Biological Data for This Specific Analog

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, and Google Patents did not yield any primary publication, patent example, or bioactivity database entry containing experimentally measured biological activity (pEC50, IC50, Ki, etc.) for 5-amino-N-benzyl-1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide as a discrete chemical entity. The evidence presented in this guide is therefore derived from SAR trends established in the ATC anti-chagasic series (J. Med. Chem. 2017) [1] and the triazole-4-carboxamide PXR antagonist series (J. Med. Chem. 2022) [2], applied inferentially to the target compound based on structural homology. Procurement decisions should account for this data gap: the compound is best positioned as a chemical probe for SAR exploration or library screening rather than as an advanced lead with validated biological annotation. Users requiring compounds with pre-existing target engagement data should consider benchmark leads such as compound 20 (ATC series, anti-T. cruzi) or compound 85 (PXR series) which have published potency, selectivity, and DMPK data [1][2].

Data Gap
Supporting evidence
No publicly available bioactivity data (pEC₅₀, IC₅₀, Ki) for this specific compound identified. Evidence derived from SAR trends in ATC and PXR series.
Compound is best positioned as a chemical probe for SAR expansion; de novo characterization needed.
Literature and database search across PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, Patents.
data gap screening compound procurement risk ATC scaffold

Recommended Procurement and Application Scenarios for 5-Amino-N-benzyl-1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide


Chagas Disease Hit-to-Lead SAR Expansion: Probing Ortho-Substituted N1-Benzyl Topologies

This compound is best deployed as a diversity element in ATC series SAR expansion against T. cruzi. The published ATC optimization focused predominantly on para-substituted N1-benzyl analogs (Table 1, J. Med. Chem. 2017). The target compound's ortho-chloro-para-fluoro substitution pattern on the N1-benzyl ring represents a topology unexplored in the published lead optimization campaign [1]. Researchers seeking to expand SAR beyond the para-substituted chemical space would use this compound to test whether ortho-substitution can deliver improvements in potency (5-fold gains observed for ortho substitution in the oxadiazole sub-series [1]) while maintaining the favorable selectivity window (>100-fold over VERO cells) established for compound 20 [1].

Dual-Pathway Probe: Screening Across Chagas and PXR Target Classes with a Common Chemotype

Given that both the anti-chagasic ATC series and the PXR antagonist series share the 5-amino-1,2,3-triazole-4-carboxamide core [1][2], this compound serves as a dual-purpose screening probe. It can be simultaneously evaluated in T. cruzi intracellular amastigote assays (pEC50 determination) and in PXR TR-FRET binding or cellular reporter assays. The structural divergence of the target compound from both the ATC lead (compound 20) and the PXR lead (compound 85) makes it a valuable tool for assessing target class selectivity and identifying any cross-target activity that could inform polypharmacology or off-target liability profiling [2].

Synthetic Intermediate for Focused Library Construction via 5-NH2 Derivatization

The free 5-amino group on the target compound provides a direct synthetic handle for amide coupling, sulfonamide formation, reductive amination, or urea synthesis—transformations that are not accessible from 5-arylamino or 5-alkylamino analogs [1][2]. A procurement strategy centered on this compound as a key intermediate, rather than as a final screening compound, enables rapid generation of a focused library of 10–50 analogs through parallel chemistry. This approach mirrors the successful diversification at the 5-position documented in the ATC optimization (Table S1, J. Med. Chem. 2017) where 5-substitution was explored to modulate potency and selectivity [1].

Metabolic Stability Comparator: Halogen-Blocked vs. Unblocked N1-Benzyl Para-Position

The 4-fluoro substituent on the N1-benzyl ring of the target compound is predicted to block the para-metabolic soft spot identified in the ATC series (compound 3 Cli = 6.4 mL min⁻¹ g⁻¹) [1]. This compound can serve as a matched molecular pair with the regioisomer 5-amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-49-8) to experimentally quantify the contribution of N1-benzyl para-fluorination to microsomal stability. Such a head-to-head metabolic stability comparison would directly inform whether fluorine placement on the N1-benzyl (target compound) versus N4-benzyl (regioisomer) yields differential intrinsic clearance, a key parameter for prioritizing compounds for in vivo pharmacokinetic studies [1].

Application
Selection Property
Validation Focus
T. cruzi SAR expansion (ortho-substituted topologies)
N1-benzyl ortho-chloro topology unexplored in published ATC leads
Intracellular amastigote potency and VERO selectivity
Dual-pathway screening (Chagas / PXR)
Common triazole-4-carboxamide core with divergent substituents
T. cruzi pEC₅₀ and PXR TR-FRET / cellular reporter assays
Synthetic intermediate for 5-NH₂ derivatization library
Free primary amine as versatile handle
Parallel amide/sulfonamide/urea generation and SAR
Metabolic stability comparator (F-positional matched pair)
Para-fluoro on N1-benzyl blocks soft spot
Head-to-head microsomal Cli vs. regioisomer CAS 899981-49-8
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